MLS000536924

Description

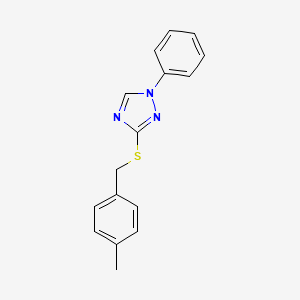

Properties

Molecular Formula |

C16H15N3S |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3S/c1-13-7-9-14(10-8-13)11-20-16-17-12-19(18-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |

InChI Key |

JAVBFNWBMPZICK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MLS000536924; MLS-000536924; MLS 000536924; |

Origin of Product |

United States |

Foundational & Exploratory

MLS000536924 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of MLS000536924

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as CID 2434250, is a potent and selective inhibitor of the enzyme phosphodiesterase 4D2 (PDE4D2). Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a multitude of cellular signaling pathways. By inhibiting PDE4D2, this compound prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream effectors such as Protein Kinase A (PKA). This activity has significant implications for cellular processes including inflammation and neuronal function, positioning this compound as a valuable research tool and a potential starting point for the development of therapeutics targeting PDE4D-mediated pathologies.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4D2

This compound, with the chemical name 4-(3,4-dimethoxyphenyl)-N-(4-piperidinylmethyl)-2-thiazolamine, was identified as a selective inhibitor of human phosphodiesterase 4D2 (PDE4D2) in a high-throughput screening campaign. Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the phosphodiester bond in the second messengers cAMP and cyclic guanosine monophosphate (cGMP)[1]. The PDE4 family, which includes four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP[2][3].

The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE4D2 isoform. This inhibition prevents the conversion of cAMP to the inactive adenosine 5'-monophosphate (5'-AMP), leading to an increase in the intracellular concentration of cAMP.

Quantitative Data

The inhibitory activity of this compound against PDE4D2 was determined in a quantitative high-throughput screen (qHTS). The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

| Compound Identifier | Target | Assay Format | IC50 (µM) | PubChem BioAssay ID |

| This compound (CID 2434250) | Human PDE4D2 | HTRF-based cAMP Assay | 0.32 | AID 466 |

Signaling Pathway Modulation

The inhibition of PDE4D2 by this compound initiates a cascade of downstream signaling events, primarily mediated by the accumulation of cAMP.

Upstream Events

The production of cAMP is catalyzed by adenylyl cyclase, an enzyme that is typically activated by G-protein coupled receptors (GPCRs) in response to extracellular stimuli such as hormones and neurotransmitters.

Downstream Effects of cAMP Accumulation

Elevated cAMP levels, resulting from PDE4D2 inhibition, lead to the activation of several key downstream effectors:

-

Protein Kinase A (PKA): Increased cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity.

-

Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This pathway is involved in processes such as cell adhesion, secretion, and proliferation.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: In some cell types, cAMP can directly bind to and modulate the activity of CNG channels, influencing ion flux and cellular excitability.

The following diagram illustrates the central role of this compound in the cAMP signaling pathway.

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4D2.

Physiological and Therapeutic Implications

The inhibition of PDE4D has been linked to a range of physiological effects, making it a target of significant interest for drug development.

-

Anti-inflammatory Effects: PDE4 is highly expressed in immune cells, and its inhibition leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10[3]. This makes PDE4D inhibitors potential therapeutics for inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis[4].

-

Cognitive Enhancement: PDE4D is also expressed in the brain and plays a role in learning and memory. Inhibition of PDE4D has been shown to enhance cognitive function in preclinical models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and schizophrenia[4][5].

Experimental Protocols

The identification of this compound as a PDE4D2 inhibitor was based on a specific biochemical assay. Understanding this methodology is crucial for researchers aiming to replicate or build upon these findings.

Primary Assay: HTRF-based cAMP Assay for PDE4D2 Inhibition (PubChem BioAssay AID 466)

Objective: To identify inhibitors of human phosphodiesterase 4D2 (PDE4D2).

Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the degradation of cAMP by PDE4D2. The assay is based on the competition between native cAMP produced by the enzyme and a labeled cAMP (cAMP-d2) for binding to an anti-cAMP antibody labeled with a cryptate (Ab-K). When the cAMP-d2 and Ab-K are in close proximity, a FRET signal is generated. The presence of unlabeled cAMP produced by PDE4D2 activity displaces the cAMP-d2, leading to a decrease in the FRET signal. Inhibitors of PDE4D2 will prevent cAMP degradation, resulting in a higher concentration of unlabeled cAMP and a lower FRET signal.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4D2 enzyme and the substrate cAMP are prepared in an appropriate assay buffer.

-

Compound Dispensing: this compound and control compounds are dispensed into a 1536-well microplate.

-

Enzyme Reaction: The PDE4D2 enzyme is added to the wells, and the reaction is initiated by the addition of the cAMP substrate. The reaction is allowed to proceed for a set period at room temperature.

-

Detection: The reaction is stopped, and the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody) are added.

-

Signal Measurement: After an incubation period, the HTRF signal is read on a compatible plate reader at two wavelengths (665 nm and 620 nm).

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and the percent inhibition is determined relative to control wells. The IC50 value is calculated from the concentration-response curve.

The following diagram outlines the workflow of the HTRF-based cAMP assay.

Caption: Workflow for the HTRF-based cAMP assay to determine PDE4D2 inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PDE4D2. Its mechanism of action, centered on the selective inhibition of PDE4D2 and the subsequent elevation of intracellular cAMP, provides a powerful tool for dissecting the intricacies of cAMP signaling in various physiological and pathological contexts. The detailed understanding of its mechanism and the availability of robust experimental protocols will facilitate further research into the therapeutic potential of targeting the PDE4D2 enzyme.

References

- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 2. Critical Role of PDE4D in β2-Adrenoceptor-dependent cAMP Signaling in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]

- 5. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MLS000536924 and its Inhibition of Human 15-Lipoxygenase-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of the compound MLS000536924, detailing its inhibitory activity, the experimental methodologies used for its characterization, and its place within relevant biological pathways.

Core Biological Target: Human 15-Lipoxygenase-2 (15-LOX-2)

This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2)[1]. This discovery was the result of a high-throughput screening effort aimed at identifying novel modulators of this enzyme[1]. 15-LOX-2 is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE). The dysregulation of 15-LOX-2 activity has been implicated in various inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against human 15-LOX-2 has been quantitatively assessed. The following table summarizes the key activity data.

| Parameter | Value | Description |

| IC50 | 78 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to reduce the enzymatic activity of 15-LOX-2 by 50%. |

Experimental Protocols

The identification and characterization of this compound as a 15-LOX-2 inhibitor involved a series of robust experimental procedures.

High-Throughput Screening (HTS) Assay

A fluorescence-based high-throughput screening assay was employed to identify initial hits from a large chemical library.

-

Principle: The assay measures the production of hydroperoxy-eicosatetraenoic acid (HPETE) by 15-LOX-2. The hydroperoxide product oxidizes a ferrous ion to a ferric ion, which then reacts with the xylenol orange dye to produce a colored product, detectable by spectrophotometry.

-

Reagents:

-

Human recombinant 15-LOX-2

-

Arachidonic acid (substrate)

-

Ferrous sulfate

-

Xylenol orange

-

Test compounds (including this compound)

-

-

Procedure:

-

15-LOX-2 enzyme was pre-incubated with the test compounds.

-

Arachidonic acid was added to initiate the enzymatic reaction.

-

The reaction was stopped, and the ferrous sulfate/xylenol orange reagent was added.

-

The absorbance was measured at a specific wavelength to determine the extent of product formation.

-

Inhibition was calculated relative to a control reaction without any inhibitor.

-

IC50 Determination

To determine the potency of this compound, a dose-response analysis was conducted.

-

Principle: The enzymatic assay described above was performed with a range of concentrations of this compound.

-

Procedure:

-

Serial dilutions of this compound were prepared.

-

The 15-LOX-2 inhibition assay was carried out for each concentration.

-

The percentage of inhibition was plotted against the logarithm of the inhibitor concentration.

-

The IC50 value was calculated by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the arachidonic acid metabolic pathway involving 15-LOX-2 and the experimental workflow for identifying inhibitors.

Caption: Arachidonic acid metabolism via the 15-LOX-2 pathway and its inhibition by this compound.

Caption: Experimental workflow for the identification of this compound as a 15-LOX-2 inhibitor.

References

In-Depth Technical Guide: Chemical Structure and Bioactivity of MLS000536924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound MLS000536924, including its detailed chemical structure, and a summary of its bioactivity as determined through a series of quantitative high-throughput screening (qHTS) assays. The data presented herein is sourced from the PubChem database and is intended to inform researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a small molecule with the following identifiers:

-

PubChem CID: 5328924

-

Molecular Formula: C₁₄H₁₁N₃O₂S

-

Molecular Weight: 285.32 g/mol

-

IUPAC Name: 2-(2-benzamido-1,3-thiazol-5-yl)acetamide

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC(=O)N

-

InChI: InChI=1S/C14H11N3O2S/c15-10(18)6-8-7-17-14(20-8)16-13(19)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,15,18)(H,16,19)

-

InChIKey: QZJBCZJFLCFMSR-UHFFFAOYSA-N

Bioactivity Profile

This compound was evaluated for its potential as a beta-lactamase inhibitor in a series of three related qHTS assays conducted by the NIH Molecular Libraries Screening Centers Network (MLSCN). Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are crucial for overcoming antibiotic resistance.

The bioactivity of this compound was assessed in the following assays:

-

AID 466: Primary qHTS assay for inhibitors of beta-lactamase.

-

AID 465: Counterscreen for autofluorescent compounds using a parental cell line.

-

AID 467: Counterscreen for compounds that inhibit beta-lactamase in the absence of the reporter gene.

Summary of Quantitative Bioactivity Data

The following table summarizes the quantitative results for this compound (CID 5328924) across the three assays.

| PubChem Assay ID (AID) | Assay Title | Activity Outcome | PubChem Activity Score | Potency (µM) | Efficacy (%) |

| 466 | qHTS for Inhibitors of Beta-Lactamase | Active | 40 | 17.78 | 104.2 |

| 465 | qHTS Counterscreen for Autoflourescent Compounds | Inactive | 0 | - | - |

| 467 | qHTS Counterscreen for Inhibitors of Beta-Lactamase | Inactive | 0 | - | - |

Interpretation of Results: this compound was identified as an active inhibitor of beta-lactamase in the primary screening assay (AID 466) with a potency of 17.78 µM. Crucially, the compound was found to be inactive in both counterscreen assays (AID 465 and AID 467), indicating that its activity in the primary assay is likely due to specific inhibition of the beta-lactamase enzyme and not a result of autofluorescence or other assay artifacts.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

AID 466: qHTS for Inhibitors of Beta-Lactamase

-

Assay Principle: This assay is a cell-based, quantitative high-throughput screen designed to identify inhibitors of beta-lactamase. The assay utilizes a reporter gene system where the inhibition of beta-lactamase leads to a measurable signal.

-

Cell Line: A specific cell line engineered to express beta-lactamase and a reporter gene.

-

Procedure:

-

Cells were dispensed into 1536-well microplates.

-

This compound, along with other test compounds, was added to the wells at various concentrations.

-

The plates were incubated to allow for compound-enzyme interaction.

-

A substrate for the reporter enzyme was added.

-

The resulting signal, indicative of beta-lactamase activity, was measured using a plate reader.

-

-

Data Analysis: The raw data was normalized, and dose-response curves were generated to determine the potency (IC50) and efficacy of the compounds. Active compounds were identified based on a predefined activity threshold.

AID 465: qHTS Counterscreen for Autofluorescent Compounds

-

Assay Principle: This counterscreen was designed to identify and eliminate false-positive hits from the primary screen that are due to compound autofluorescence.

-

Cell Line: A parental cell line that does not express the beta-lactamase reporter system.

-

Procedure:

-

The parental cells were dispensed into 1536-well microplates.

-

This compound and other hits from the primary screen were added to the wells.

-

The plates were incubated under the same conditions as the primary assay.

-

The fluorescence of the wells was measured using a plate reader at the same wavelengths used in the primary assay.

-

-

Data Analysis: Compounds that produced a significant fluorescent signal in this assay were flagged as autofluorescent and thus considered false positives.

AID 467: qHTS Counterscreen for Inhibitors of Beta-Lactamase (Reporter-Independent).[1]

-

Assay Principle: This counterscreen aimed to confirm that the activity observed in the primary screen was dependent on the inhibition of beta-lactamase and not due to non-specific effects on the reporter system.[1]

-

Methodology: The assay was conducted in a 1536-well format, with each compound dilution series tested in triplicate.[1] Data normalization was performed on a per-plate basis relative to control wells.[1] Dose-response curves were generated and fitted to a four-parameter sigmoidal equation to determine EC50 values.[1]

-

Data Analysis: Compounds that showed activity in this assay would be considered to be acting on components of the assay system other than beta-lactamase.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for beta-lactamase inhibitors involves the inactivation of the beta-lactamase enzyme, thereby protecting beta-lactam antibiotics from degradation.

Experimental Workflow

The screening process to identify and validate inhibitors of beta-lactamase followed a logical progression.

Caption: Experimental workflow for the identification of this compound.

Mechanism of Beta-Lactamase Inhibition

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of antibiotics like penicillin, rendering them inactive. Beta-lactamase inhibitors are designed to bind to the active site of the beta-lactamase enzyme, preventing it from destroying the antibiotic. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis.

Caption: Mechanism of action of beta-lactamase inhibitors.

References

An In-depth Technical Guide to MLS000536924 (Rifampicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of MLS000536924, identified as the well-established antibiotic, Rifampicin. The document details its chemical identity, physical properties, and extensive list of synonyms. A significant focus is placed on its mechanism of action as a potent inhibitor of bacterial DNA-dependent RNA polymerase. This guide summarizes key bioactivity data and outlines relevant experimental protocols for its study. Visual aids in the form of a signaling pathway and an experimental workflow are provided to enhance understanding.

Chemical Information and Synonyms

This compound is chemically identical to Rifampicin, a widely used antibiotic.[1][2][3] Its unique identifier in the PubChem database is CID 135398735.[3][4][5]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Rifampicin are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C43H58N4O12 | [3][6] |

| Molecular Weight | 822.9 g/mol | [3][6] |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [3] |

| InChI | InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,28-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | [3] |

| InChIKey | JQXXHWHPUNPDRT-WLSIYKJHSA-N | [4] |

| SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C4(C(=C3C)OC(C4=O)O/C=C/--INVALID-LINK--C)O)C)OC(=O)C)C">C@HOC)C)O)C=NN5CCN(CC5)C)C | [3] |

| XLogP3-AA | 4.9 | [3][6] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 12 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 822.40512334 g/mol | [2] |

| Monoisotopic Mass | 822.40512334 g/mol | [2] |

| Topological Polar Surface Area | 220 Ų | [3][6] |

| Color / Form | Red to orange platelets or red-brown crystalline powder | [3] |

Synonyms and Identifiers

Rifampicin is known by a multitude of synonyms and identifiers across various databases and commercial products.

| Type | Identifier |

| Systematic Name | Rifampicin |

| Alternative Name | Rifampin |

| Brand Names | Rifadin, Rifater, Archidyn, Arficin |

| CAS Number | 13292-46-1 |

| PubChem CID | 135398735 |

| ChEMBL ID | CHEMBL4565586 |

| DrugBank ID | DB01045 |

| UNII | VJT6J7R4TR |

| KEGG ID | D00211 |

| Other MLS Numbers | MLS001148237, MLS002548867 |

Biological Activity and Mechanism of Action

Rifampicin is a broad-spectrum antibiotic with bactericidal effects against a wide range of bacteria.[2][7][8] It is a cornerstone in the treatment of tuberculosis, typically used in combination with other antibiotics to prevent the development of resistance.[1][7]

Mechanism of Action

Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][8][9] It binds to the β-subunit of the bacterial RNAP, sterically obstructing the path of the elongating RNA transcript.[1][8][10] This action effectively halts transcription, thereby preventing the synthesis of essential bacterial proteins and leading to cell death.[1] Notably, Rifampicin shows high selectivity for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.[9]

Bioactivity Data

Rifampicin exhibits potent activity against a variety of pathogenic bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several key species.

| Pathogen | MIC Range (μg/mL) | Reference |

| Mycobacterium tuberculosis | 0.002 - 64 | [1] |

| Mycobacterium bovis | 0.125 | [1] |

| Staphylococcus aureus (methicillin-resistant) | ≤ 0.006 - 256 | [1] |

| Chlamydia pneumoniae | 0.005 | [1] |

| Haemophilus influenzae | 1 (mode) | [11] |

| Neisseria gonorrhoeae | 0.25 (mode) | [11] |

| Neisseria meningitidis | 0.03 (mode) | [11] |

| Listeria monocytogenes | ≤ 0.12 | [11] |

| Enterobacteriaceae | 4 - >64 | [11] |

| Acinetobacter species | 4 - >64 | [11] |

| Pseudomonas species | 4 - >64 | [11] |

Experimental Protocols

This section details methodologies for key experiments involving Rifampicin.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Rifampicin against a specific bacterial strain.[12]

Methodology:

-

Bacterial Culture Preparation:

-

From a glycerol stock, streak the bacterial strain onto a suitable agar plate (e.g., blood agar) and incubate overnight at 37°C.

-

Inoculate 3 mL of a suitable broth medium (e.g., Tryptic Soy Broth - TSB) with a single colony.

-

Grow the culture to the exponential phase (OD600nm ≈ 0.5) at 37°C with shaking.

-

Dilute the bacterial suspension 100-fold in cation-adjusted Mueller Hinton Broth (CAMHB) to achieve a final density of approximately 10^6 CFU/mL.

-

-

Serial Dilution of Rifampicin:

-

Prepare a stock solution of Rifampicin in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the Rifampicin stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted Rifampicin.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Rifampicin that completely inhibits visible bacterial growth.

-

In Vitro RNA Polymerase Inhibition Assay

This assay measures the inhibitory effect of Rifampicin on bacterial RNA polymerase activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, DTT, and BSA.

-

Add a DNA template (e.g., a plasmid containing a bacterial promoter).

-

Add ribonucleoside triphosphates (ATP, GTP, CTP), with one being radiolabeled (e.g., [α-32P]UTP).

-

-

Enzyme and Inhibitor Addition:

-

Add purified bacterial RNA polymerase to the reaction mixture.

-

For the experimental group, add varying concentrations of Rifampicin. For the control group, add the corresponding solvent.

-

-

Initiation and Incubation:

-

Initiate the transcription reaction by incubating the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).

-

-

Quantification:

-

Collect the precipitated RNA on a filter membrane.

-

Wash the filter to remove unincorporated radiolabeled nucleotides.

-

Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of RNA synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Rifampicin concentration relative to the control.

-

Determine the IC50 value (the concentration of Rifampicin that inhibits 50% of RNA polymerase activity).

-

Conclusion

This compound, identified as Rifampicin, is a potent and clinically significant antibiotic. Its well-characterized mechanism of action, involving the specific inhibition of bacterial RNA polymerase, makes it a valuable tool for both therapeutic and research purposes. This guide provides essential chemical, biological, and methodological information to support further investigation and application of this compound in drug discovery and development.

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rifampicin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. SID 134990541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rifampin, Molecular Biology Grade | C43H58N4O12 | CID 135550179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rifampin: Mechanism of Action [picmonic.com]

- 8. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Role of 15-Lipoxygenase-2 in Epithelial Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, is a critical regulator of cellular function in various epithelial tissues. Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits a more restricted tissue distribution, with high expression levels in the normal epithelial cells of the prostate, lung, skin, and cornea.[1] Its primary biochemical role is the stereo- and regiospecific dioxygenation of polyunsaturated fatty acids, predominantly converting arachidonic acid (AA) into 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2][3]

A significant body of evidence points to 15-LOX-2 as a functional tumor suppressor. Its expression is frequently downregulated or lost in epithelial-derived cancers, including prostate, breast, and lung carcinomas.[3][4][5] Restoration of its expression or treatment with its product, 15(S)-HETE, can inhibit cancer cell cycle progression, induce G0/G1 arrest, and promote cellular senescence.[2][6] The signaling pathways implicated involve the generation of reactive oxygen species (ROS), activation of p38 MAPK, and modulation of the nuclear receptor PPAR-γ.[4][7]

Conversely, 15-LOX-2 is also implicated in pro-inflammatory and pathological processes such as atherosclerosis, where it contributes to foam cell formation, and ferroptosis, a form of regulated cell death.[8][9] This dual role underscores the complexity of 15-LOX-2 signaling and highlights its potential as a therapeutic target for both cancer and inflammatory diseases. This guide provides an in-depth overview of the enzyme's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes its core signaling pathways.

Expression and Distribution in Epithelial Tissues

15-LOX-2 is prominently expressed in the secretory and apical cells of benign epithelial glands.[3] Its expression is consistently high in normal epithelial cells but is significantly reduced or completely lost in their malignant counterparts. This inverse relationship is a hallmark of its role in epithelial homeostasis and carcinogenesis.

Table 1: 15-LOX-2 Expression in Normal vs. Malignant Epithelial Tissues

| Tissue of Origin | Normal Epithelial Cells | Corresponding Cancer Cells/Lines | Finding | Reference |

| Prostate | PrEC, Benign Glandular Epithelium | PC-3, LNCaP, DU145, Prostate Adenocarcinoma | High 15-LOX-2 mRNA and protein. | [3][4] |

| 14 of 18 adenocarcinoma cases showed >25% loss of 15-LOX-2. | [1][3] | |||

| >90% reduction in 15-HETE formation in malignant tissue. | [1][3] | |||

| Breast | HMEC, Normal Mammary Epithelium | MCF-7, SK-BR-3, MDA-453 | High 15-LOX-2 mRNA and protein. | [4] |

| Trace levels of 15-LOX-2 RNA; no protein detected. | [4] | |||

| Lower 15-LOX-2 levels in tumors of patients who developed metastasis. | [10] | |||

| Lung | NHBE | Calu I, MSK-3 | High 15-LOX-2 mRNA and protein. | [4] |

| No 15-LOX-2 RNA or protein detected. | [4] | |||

| Bladder | SVHUC | U-9, U-14 | High 15-LOX-2 mRNA and protein. | [4] |

| No 15-LOX-2 RNA or protein detected. | [4] | |||

| Skin | NK, Keratinocytes | NIH-3T3, HaCaT, SCC-M7, SCC-P9 | High 15-LOX-2 mRNA and protein. | [4] |

| No 15-LOX-2 RNA or protein detected. | [4] |

Biochemical Function and Kinetics

15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[2]

-

Primary Substrate: Arachidonic Acid (AA).[2]

-

Primary Product: 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-HETE.[11]

-

Other Substrates: While 15-LOX-2 can metabolize linoleic acid (LA) to 13-hydroxyoctadecadienoic acid (13-HODE), it shows a preference for AA, distinguishing it from the 15-LOX-1 isoform.[3]

The catalytic activity of 15-LOX-2 can be influenced by allosteric regulators, including its own products, which can alter its substrate specificity.[12]

Table 2: Selected Kinetic Parameters for Human 15-LOX-2

| Substrate | Condition | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Arachidonic Acid (AA) | Standard Assay | 0.264 ± 0.121 | [13] |

| Dihomo-γ-linolenic acid (DGLA) | Standard Assay | 0.0895 ± 0.0075 | [13] |

| Arachidonic Acid (AA) | With 10 µM 13-HPODE | 0.11 ± 0.01 | [14] |

| Linoleic Acid (LA) | With 10 µM 13-HPODE | 0.22 ± 0.02 | [14] |

Signaling Pathways and Cellular Functions

15-LOX-2 and its product 15(S)-HETE exert significant influence over cell fate through multiple signaling pathways. Its roles are context-dependent, ranging from tumor suppression to inflammation and ferroptosis.

Tumor Suppression in Epithelial Cancer

The most well-documented role of 15-LOX-2 in epithelial tissue is that of a tumor suppressor.[5][15] This function is mediated through several interconnected mechanisms:

-

Cell Cycle Arrest: Restoration of 15-LOX-2 expression in prostate cancer cells inhibits DNA replication and causes G0/G1 cell cycle arrest.[2][6]

-

Induction of Senescence: 15-LOX-2 expression is associated with cellular senescence in normal human prostate cells, potentially through the induction of RB1CC1.[2][15]

-

PPAR-γ Regulation: 15(S)-HETE is an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[4] An inverse relationship exists between 15-LOX-2 and PPAR-γ expression in normal versus tumor epithelia.[4] Overexpression of 15-LOX-2 in tumor cells can downregulate PPAR-γ, suggesting a complex feedback loop.[4]

ROS and p38 MAPK-Mediated Growth Inhibition

In premalignant keratinocytes, inducible expression of 15-LOX-2 leads to growth inhibition. This effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS) and subsequent activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The growth inhibition can be reversed by antioxidants or specific p38 inhibitors, but not by inhibitors of ERK1/2 or JNK.[7]

Role in Inflammation and Ferroptosis

Beyond cancer, 15-LOX-2 plays a complex role in inflammatory diseases and a specific form of cell death known as ferroptosis.

-

Atherosclerosis: 15-LOX-2 is highly expressed in macrophages within atherosclerotic plaques and is linked to the progression of macrophages into lipid-laden foam cells.[8][11] Silencing the ALOX15B gene in macrophages reduces cellular lipid accumulation.[8]

-

Inflammation Resolution: In airway epithelia, 15-LOX-2 is involved in the "class switch" from pro-inflammatory leukotrienes to anti-inflammatory lipoxins. Reduced 15-LOX-2 expression in cystic fibrosis contributes to a depressed Lipoxin A4 to Leukotriene B4 ratio, exacerbating inflammation.[8][9]

-

Ferroptosis: 15-LOX-2 can form a complex with phosphatidylethanolamine-binding protein 1 (PEBP1). This interaction alters its substrate specificity, causing it to peroxidize membrane phospholipids (PUFA-PEs). The accumulation of these lipid hydroperoxides on the cell membrane leads to ferroptotic cell death, a process implicated in neurodegenerative diseases.[8][9]

Pharmacological Modulation

The diverse roles of 15-LOX-2 make it an attractive target for drug development. Both inhibitors and activators are being investigated for therapeutic applications.[16][17]

Table 3: Selected Pharmacological Inhibitors of Human 15-LOX-2

| Compound ID | Type of Inhibition | IC₅₀ or Kᵢ (µM) | Selectivity | Reference |

| MLS000545091 | Mixed-type | Kᵢ = 0.9 ± 0.4 | >20-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2 | [18] |

| MLS000536924 | Competitive | Kᵢ = 2.5 ± 0.5 | >20-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2 | [18] |

| MLS000327069 | Mixed-type | IC₅₀ = 0.34 ± 0.05 | >50-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2 | [8] |

| MLS000327186 | Mixed-type | IC₅₀ = 0.53 ± 0.04 | >50-fold vs 5-LOX, 12-LOX, 15-LOX-1, COX-1/2 | [8] |

| Compound 10 | Not specified | IC₅₀ = 26.9 ± 1.0 | Not specified | [19] |

| Compound 13 | Not specified | IC₅₀ = 25.0 ± 1.1 | Not specified | [19] |

| NDGA | Redox | IC₅₀ = 11.0 | Not selective | [8] |

Key Experimental Protocols

Accurate assessment of 15-LOX-2 expression and activity is fundamental to its study. Below are detailed methodologies for common experimental procedures.

Protocol: Immunohistochemistry (IHC) for 15-LOX-2 Detection

Adapted from Shappell et al. (2001)[3]

-

Tissue Preparation: Fix radical prostatectomy specimens in formalin and embed in paraffin. Cut 5-µm sections and mount on glass slides.

-

Antigen Retrieval: This protocol does not require antigen retrieval techniques.

-

Immunostaining:

-

Perform staining using an automated immunostainer (e.g., Ventana 320 system).

-

Use a primary rabbit antiserum for 15-LOX-2 at a 1:2500 dilution. Use preimmune rabbit sera at the same dilution as a negative control.

-

Employ an avidin-biotin complex (ABC) method for detection.

-

-

Quantification:

-

Map areas of positive and negative tumor staining on the glass slides with ink.

-

Create enlarged photocopies of the outlines.

-

Determine the areas using a digitized graphics tablet and image analysis software (e.g., NIH Image Analysis).

-

Express results as the percentage of the tumor area that is negative for 15-LOX-2 immunostaining.

-

Protocol: 15-LOX-2 Activity Assay by HPLC

Adapted from Shappell et al. (2001)[3]

-

Tissue Homogenization:

-

Homogenize 50-100 mg of fresh benign or tumorous prostate tissue in 4 volumes of ice-cold buffer (50 mmol/L Tris, 100 mmol/L NaCl, 100 µmol/L CaCl₂, pH 7.4).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µmol/L [1-¹⁴C]arachidonic acid (final concentration).

-

Incubate samples for 1 hour at 37°C with continuous agitation.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding 2.5 volumes of cold methanol.

-

Add 1.25 volumes of dichloromethane and centrifuge to remove the protein precipitate.

-

Recover the products from the mixed methanol/water/dichloromethane phase.

-

-

HPLC Analysis:

-

Analyze the extracted metabolites using reverse-phase and/or straight-phase high-performance liquid chromatography (HPLC).

-

Identify and quantify the [¹⁴C]15-HETE peak by comparing its retention time to a known standard.

-

Protocol: Spectrophotometric Assay for 15-LOX-2 Activity

Adapted from Jameson et al. (2014) and Malterud et al. (1996)[18][20]

This method measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234-238 nm.

-

Reagent Preparation:

-

Buffer: 0.2 M Borate buffer, pH 9.0.

-

Enzyme: Purified recombinant human 15-LOX-2 or a suitable substitute like soybean 15-LOX. Keep the enzyme solution on ice.

-

Substrate: Prepare a 250 µM solution of linoleic acid or arachidonic acid in borate buffer.

-

Inhibitor: Dissolve test compounds in DMSO.

-

-

Assay Procedure:

-

Set a spectrophotometer to record absorbance at 234 nm. Use quartz cuvettes.

-

Blank: Pipette DMSO (e.g., 12.5 µl) and borate buffer (to 1 ml final volume) into a cuvette.

-

Control (No Inhibitor): In a separate cuvette, pipette DMSO and the enzyme solution. Incubate for 5 minutes at room temperature.

-

Sample (With Inhibitor): In a separate cuvette, pipette the inhibitor solution (in DMSO) and the enzyme solution. Incubate for 5 minutes.

-

Initiate Reaction: Rapidly add the substrate solution to the control and sample cuvettes to start the reaction.

-

-

Data Analysis:

-

Record the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

-

The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition by comparing the rate of the inhibitor-containing sample to the rate of the control sample.

-

Conclusion and Future Directions

15-Lipoxygenase-2 is a multifaceted enzyme in epithelial tissues, acting as a critical gatekeeper of cell proliferation and differentiation. Its consistent downregulation in multiple epithelial cancers strongly supports its role as a tumor suppressor and validates it as a high-priority target for cancer therapy and chemoprevention. The development of 15-LOX-2 activators or agents that restore its expression could represent a novel therapeutic strategy.[21]

However, its involvement in pro-inflammatory conditions like atherosclerosis and in the ferroptosis pathway reveals a more complex biological role that necessitates careful consideration in drug development. Selective inhibitors of 15-LOX-2 are valuable tools for dissecting these pathways and may offer therapeutic potential for inflammatory and neurodegenerative diseases.[9][18] Future research should focus on elucidating the upstream mechanisms that lead to the silencing of 15-LOX-2 in cancer and on developing highly selective pharmacological modulators to exploit its therapeutic potential while minimizing off-target effects.

References

- 1. 15-lipoxygenase-2 (15-LOX-2) is expressed in benign prostatic epithelium and reduced in prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 15-Lipoxygenase-2 (15-LOX-2) Is Expressed in Benign Prostatic Epithelium and Reduced in Prostate Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that arachidonate 15-lipoxygenase 2 is a negative cell cycle regulator in normal prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COMPOUNDS FOR MODULATING EPITHELIAL 15-(S)-LIPOXYGENASE-2 AND METHODS OF USE FOR SAME - Available technology for licensing from the University of California, Santa Cruz [techtransfer.universityofcalifornia.edu]

- 10. Reduction of isoforms of 15-lipoxygenase (15-LOX)-1 and 15-LOX-2 in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity changes for human reticulocyte and epithelial 15-lipoxygenases reveal allosteric product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate Specificity Changes for Human Reticulocyte and Epithelial 15-Lipoxygenases Reveal Allosteric Product Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 15-lipoxygenase 2 (15-LOX2) is a functional tumor suppressor that regulates human prostate epithelial cell differentiation, senescence, and growth (size) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. scbt.com [scbt.com]

- 18. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

MLS000536924: A Selective Probe for Interrogating 15-Lipoxygenase-2 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound MLS000536924, a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate the use of this compound as a chemical probe in studies of 15-LOX-2 function in health and disease.

Introduction to 15-LOX-2 and the Role of a Selective Probe

Human 15-lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a lipid-peroxidizing enzyme that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits a more restricted tissue distribution, with notable expression in epithelial tissues such as the prostate, lung, skin, and cornea.[3] Emerging evidence implicates 15-LOX-2 in a variety of physiological and pathophysiological processes, including the regulation of inflammation, cell differentiation, senescence, and the suppression of tumor growth in certain cancers.[4][5]

Given its potential as a therapeutic target, the development of selective chemical probes for 15-LOX-2 is crucial for elucidating its precise biological roles and for validating it as a drug target. This compound has been identified as a valuable tool for this purpose, demonstrating potent and selective inhibition of 15-LOX-2.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the inhibitory activity and selectivity of this compound against human 15-LOX-2.

Table 1: In Vitro Inhibitory Potency of this compound against Human 15-LOX-2

| Parameter | Value (µM) | Inhibition Type | Reference |

| IC50 | 3.1 | - | [2] |

| Ki | 2.5 ± 0.5 | Competitive | [1] |

Table 2: Selectivity Profile of this compound

| Target Enzyme | Selectivity (fold) vs. 15-LOX-2 | Reference |

| 5-Lipoxygenase (5-LOX) | >20 | [1] |

| 12-Lipoxygenase (12-LOX) | >20 | [1] |

| 15-Lipoxygenase-1 (15-LOX-1) | >20 | [1] |

| Cyclooxygenase-1 (COX-1) | >20 | [1] |

| Cyclooxygenase-2 (COX-2) | >20 | [1] |

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound as a 15-LOX-2 inhibitor.

Recombinant Human 15-LOX-2 Expression and Purification

-

Expression System: E. coli is a commonly used host for the expression of recombinant human 15-LOX-2.

-

Purification: The enzyme is typically purified using affinity chromatography, such as a His-tag system, followed by size-exclusion chromatography to ensure high purity.

Biochemical Assay for 15-LOX-2 Inhibition

A continuous spectrophotometric assay is the standard method for determining the inhibitory activity of compounds against 15-LOX-2.

-

Principle: The assay measures the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. This product exhibits a characteristic absorbance at 234-236 nm.[2][3]

-

Reagents and Buffers:

-

Assay Buffer: Typically, a Tris-HCl or borate buffer at a pH of 7.4-9.0.[6]

-

Substrate: Arachidonic acid, dissolved in an organic solvent like ethanol and then diluted in the assay buffer.

-

Enzyme: Purified recombinant human 15-LOX-2.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

The assay is performed in a quartz cuvette.

-

The assay buffer, enzyme, and inhibitor (or vehicle control) are pre-incubated for a defined period.

-

The reaction is initiated by the addition of the arachidonic acid substrate.

-

The increase in absorbance at 234-236 nm is monitored over time using a UV-Vis spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive), kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk plots.[7]

-

Cellular Assay for 15-LOX-2 Activity

While direct cellular data for this compound is not extensively published, a general approach using HEK293 cells overexpressing 15-LOX-2 can be employed.[2]

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding human 15-LOX-2.

-

Inhibitor Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: The cells are then incubated with arachidonic acid.

-

Lipid Extraction and Analysis:

-

Cellular lipids are extracted using a suitable organic solvent system (e.g., Folch method).

-

The extracted lipids are analyzed by reverse-phase HPLC or LC-MS/MS to quantify the levels of 15-HETE (the reduced product of 15-HpETE).

-

The inhibitory effect of this compound in a cellular context is determined by the reduction in 15-HETE production compared to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving 15-LOX-2 and a typical experimental workflow for characterizing an inhibitor like this compound.

Caption: Simplified signaling pathway of 15-LOX-2 in inflammation and cancer.

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective competitive inhibitor of human 15-LOX-2. Its favorable in vitro properties make it an excellent probe for investigating the enzymatic function of 15-LOX-2 in biochemical and cellular systems.

Future research should focus on:

-

Comprehensive Cellular Profiling: Thoroughly evaluating the effects of this compound in various cell lines, particularly those with endogenous 15-LOX-2 expression, to confirm its on-target activity and explore its impact on downstream signaling pathways.

-

In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models of diseases where 15-LOX-2 is implicated, such as atherosclerosis and certain cancers. This will be critical in validating 15-LOX-2 as a therapeutic target and for the potential development of this compound or its analogs as drug candidates.

-

Structural Biology: Further utilizing the co-crystal structure of 15-LOX-2 with inhibitors like this compound to guide the design of next-generation probes with improved potency, selectivity, and drug-like properties.[2]

References

- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-lipoxygenase 2 (15-LOX2) is a functional tumor suppressor that regulates human prostate epithelial cell differentiation, senescence, and growth (size) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Investigating the Role of 15-Lipoxygenase-2 in Ferroptosis with the Selective Inhibitor MLS000536924

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. The enzyme 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B, has been identified as a key player in the execution of ferroptosis. This technical guide provides a comprehensive overview of the role of 15-LOX-2 in ferroptosis and details the use of MLS000536924, a potent and selective inhibitor of 15-LOX-2, as a tool to investigate this pathway. This document includes detailed experimental protocols, quantitative data, and visualizations of the signaling pathways and experimental workflows to facilitate further research in this promising area of drug discovery.

The Role of 15-LOX-2 in the Ferroptosis Signaling Pathway

Ferroptosis is initiated by the accumulation of lipid hydroperoxides, leading to membrane damage and cell death. One of the key enzymatic drivers of this process is 15-lipoxygenase-2 (15-LOX-2). This non-heme iron-containing enzyme catalyzes the stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid, to form hydroperoxy derivatives.

A critical aspect of 15-LOX-2's pro-ferroptotic activity involves its interaction with Phosphatidylethanolamine Binding Protein 1 (PEBP1). The formation of a complex between 15-LOX-2 and PEBP1 alters the substrate specificity of the enzyme, enabling it to directly oxygenate PUFAs esterified in phosphatidylethanolamines (PE), such as arachidonic acid-PE (AA-PE). This generates hydroperoxy-PE (PE-AA-OOH), a potent death signal that propagates lipid peroxidation within cellular membranes, ultimately leading to ferroptotic cell death.

The canonical ferroptosis pathway is also regulated by the glutathione peroxidase 4 (GPX4) system. GPX4 detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) sensitizes cells to ferroptosis. The activity of 15-LOX-2 and the subsequent production of lipid hydroperoxides can overwhelm the GPX4 defense system, tipping the balance towards cell death.

This compound: A Selective Inhibitor of 15-LOX-2

This compound has been identified as a potent and selective inhibitor of human 15-LOX-2, making it an invaluable chemical probe to dissect the role of this enzyme in ferroptosis.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound against 15-LOX-2.

| Parameter | Value | Enzyme | Reference |

| IC50 | 3.1 µM | Human 15-LOX-2 | [1] |

This compound exhibits greater than 50-fold selectivity for 15-LOX-2 over other human lipoxygenases (5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenases (COX-1, COX-2)[1]. This high selectivity is crucial for attributing its anti-ferroptotic effects specifically to the inhibition of 15-LOX-2.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of 15-LOX-2 in ferroptosis using this compound.

In Vitro 15-LOX-2 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified 15-LOX-2.

-

Materials:

-

Purified recombinant human 15-LOX-2

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.014% Triton X-100)

-

DMSO (for compound dilution)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add purified 15-LOX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Immediately monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Ferroptosis Assays

These assays assess the effect of this compound on ferroptosis induced in a cellular context.

-

Cell Lines:

-

HEK293T cells overexpressing human 15-LOX-2 are a suitable model.

-

Cancer cell lines known to be sensitive to ferroptosis (e.g., HT-1080 fibrosarcoma, PANC1 pancreatic cancer cells).

-

-

Ferroptosis Inducers:

-

Erastin: Inhibits the system Xc- cystine/glutamate antiporter, leading to GSH depletion.

-

RSL3: Directly inhibits GPX4.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Induce ferroptosis by adding a pre-determined concentration of erastin or RSL3 to the media.

-

Incubate the cells for a time course determined by the specific cell line and inducer (e.g., 24-48 hours).

-

This assay quantifies the protective effect of this compound against ferroptosis-induced cell death.

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

-

Luminometer.

-

-

Procedure:

-

Following the ferroptosis induction period, equilibrate the 96-well plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

-

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Materials:

-

C11-BODIPY™ 581/591 lipid peroxidation sensor (Thermo Fisher Scientific).

-

Flow cytometer or fluorescence microscope.

-

-

Procedure:

-

Following treatment with the ferroptosis inducer and this compound, remove the media and wash the cells with PBS.

-

Load the cells with C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in serum-free media for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells by flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Alternatively, visualize the fluorescence shift using a fluorescence microscope.

-

Western Blot Analysis of 15-LOX-2 Expression

This technique confirms the expression of 15-LOX-2 in the cellular model used.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against 15-LOX-2.

-

Secondary HRP-conjugated antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against 15-LOX-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Logical Relationship and Conclusion

The logical framework for investigating the role of 15-LOX-2 in ferroptosis with this compound is straightforward.

References

A Proposed Research Framework for the Evaluation of MLS000536924 in Preclinical Atherosclerosis Models

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The identification and validation of novel therapeutic agents are critical to addressing this unmet medical need. This technical guide outlines a comprehensive, albeit hypothetical, preclinical research plan for the preliminary investigation of MLS000536924, a novel small molecule, as a potential anti-atherosclerotic agent. In the absence of existing data for this compound, this document serves as a roadmap, proposing a scientifically rigorous workflow from in silico target prediction and in vitro validation to in vivo efficacy studies in established murine models of atherosclerosis. The experimental protocols, anticipated data outputs, and relevant signaling pathways detailed herein are based on established methodologies in the field and are intended to provide a robust framework for the initial assessment of any new chemical entity in this therapeutic area.

In Silico Target Prediction and Pathway Analysis

Given that this compound is an uncharacterized compound, the initial step involves a computational approach to predict its potential biological targets within the known landscape of atherosclerosis pathophysiology. This in silico analysis will guide the subsequent in vitro and in vivo experimental design.

Experimental Protocol: Computational Target Prediction

-

Chemical Structure Analysis: The 2D structure of this compound will be used as the input for various target prediction algorithms.

-

Similarity-Based Prediction: Employing tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction, the chemical structure of this compound will be compared against databases of known bioactive ligands to identify potential protein targets based on the principle of chemical similarity.

-

Docking-Based Prediction: Molecular docking simulations will be performed against a panel of key proteins implicated in atherosclerosis, including but not limited to PCSK9, HMG-CoA reductase, and key inflammatory mediators like TNF-α and IL-6.

-

Pathway Analysis: The predicted high-affinity targets will be mapped onto known signaling pathways using databases such as KEGG and Reactome to identify the most probable mechanism of action in the context of atherosclerosis.

For the purposes of this guide, we will proceed with the hypothesis generated from a hypothetical in silico screen suggesting that This compound is a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) , a key regulator of LDL cholesterol levels.

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the canonical PCSK9 signaling pathway, which is the hypothesized target of this compound.

In Vitro Validation of Target Engagement

The next phase focuses on experimentally validating the in silico prediction that this compound inhibits PCSK9 and assessing its functional consequences in a relevant cell-based model.

Experimental Protocol: PCSK9-LDLR Binding Assay

-

Objective: To quantify the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor (LDLR).

-

Methodology: A cell-free, time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be utilized.

-

Procedure:

-

Recombinant human PCSK9 and the extracellular domain of human LDLR will be labeled with a donor and acceptor fluorophore, respectively.

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) will be incubated with the labeled proteins.

-

The TR-FRET signal will be measured, with a decrease in signal indicating inhibition of the PCSK9-LDLR interaction.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

Experimental Protocol: Cellular LDL Uptake Assay

-

Objective: To determine if this compound can increase the uptake of LDL in hepatocytes by preventing PCSK9-mediated LDLR degradation.

-

Cell Line: Human hepatoma cell line (HepG2).

-

Procedure:

-

HepG2 cells will be cultured in a 96-well plate.

-

Cells will be treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound for 24 hours.

-

Fluorescently labeled LDL (DiI-LDL) will be added to the media for 4 hours.

-

Cells will be washed, and the intracellular fluorescence will be quantified using a plate reader or high-content imager.

-

-

Data Analysis: The half-maximal effective concentration (EC50) for the enhancement of LDL uptake will be determined.

Anticipated Quantitative Data

The following tables summarize the hypothetical data that would be generated from the in vitro assays.

Table 1: In Vitro PCSK9-LDLR Binding Inhibition

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

| Positive Control (Evolocumab) | 1 |

Table 2: Cellular LDL Uptake in HepG2 Cells

| Compound | EC50 (nM) | Max LDL Uptake (% of control) |

|---|---|---|

| This compound | 150 | 250% |

| Positive Control (Evolocumab) | 10 | 300% |

In Vivo Efficacy in a Murine Model of Atherosclerosis

Based on promising in vitro activity, the efficacy of this compound will be assessed in a widely accepted animal model of atherosclerosis.

Experimental Workflow

The following diagram outlines the proposed workflow for the in vivo study.

Experimental Protocol: Murine Atherosclerosis Study

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.

-

Diet: Mice will be fed a high-fat "Western" diet (21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.

-

Treatment Groups (n=15 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Group 2: this compound (e.g., 10 mg/kg/day, oral gavage).

-

Group 3: this compound (e.g., 30 mg/kg/day, oral gavage).

-

-

Duration: 12 weeks of treatment.

-

Endpoint Measurements:

-

Primary Endpoint: Quantification of atherosclerotic lesion area in the aortic root and en face aorta using Oil Red O staining.

-

Secondary Endpoints:

-

Plasma total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Immunohistochemical analysis of plaque composition (e.g., macrophage content, smooth muscle cell content, collagen).

-

Gene expression analysis of inflammatory markers in the aorta (e.g., TNF-α, IL-6, VCAM-1) via qRT-PCR.

-

-

Anticipated Quantitative Data

The following tables present hypothetical data from the in vivo study, demonstrating the potential efficacy of this compound.

Table 3: Plasma Lipid Profile in ApoE-/- Mice after 12 Weeks of Treatment

| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

|---|---|---|---|

| Vehicle Control | 450 ± 50 | 380 ± 45 | 30 ± 5 |

| This compound (10 mg/kg) | 300 ± 40 | 240 ± 35 | 35 ± 6 |

| this compound (30 mg/kg) | 200 ± 30 | 140 ± 25 | 40 ± 7 |

Table 4: Quantification of Atherosclerotic Lesion Area

| Treatment Group | Aortic Root Lesion Area (% of total area) | En Face Aorta Lesion Area (% of total area) |

|---|---|---|

| Vehicle Control | 35 ± 5 | 15 ± 3 |

| This compound (10 mg/kg) | 25 ± 4 | 10 ± 2 |

| this compound (30 mg/kg) | 15 ± 3 | 5 ± 1 |

Conclusion and Future Directions

This document outlines a structured and comprehensive preclinical research plan to investigate the potential of a novel compound, this compound, as a therapeutic agent for atherosclerosis. By following a logical progression from in silico prediction to in vitro validation and in vivo efficacy, this framework provides a robust methodology for generating the preliminary data necessary to support further development. Should the hypothetical results presented here be realized, subsequent studies would focus on detailed mechanism of action, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and safety pharmacology to build a comprehensive profile for this promising new chemical entity.

Methodological & Application

Application Notes and Protocols for MLS000536924 in Cell-Based Assays

A comprehensive search for the molecule MLS000536924 did not yield any specific information regarding its mechanism of action, cellular targets, or established protocols for its use in cell-based assays.

Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to design and implement cell-based assays for a novel compound where preliminary data is not available. This guide will need to be adapted based on the observed biological activities of this compound upon initial screening.

I. General Workflow for Characterizing a Novel Compound in Cell-Based Assays

The following diagram outlines a logical workflow for the initial characterization of an uncharacterized compound like this compound.

II. Hypothetical Application: Investigating the Anti-proliferative Effects of this compound

Assuming initial screening reveals that this compound exhibits anti-proliferative activity in a cancer cell line, a potential signaling pathway to investigate would be the MAPK/ERK pathway, which is frequently dysregulated in cancer.

A. Postulated Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK signaling pathway that could be inhibited by this compound.

III. Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific cell lines and experimental conditions used.

A. Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a starting point to determine the cytotoxic or cytostatic effects of this compound.

1. Materials:

-

Cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Protocol 2: Western Blotting for Phospho-ERK

This protocol can be used to determine if this compound inhibits the phosphorylation of ERK, a key downstream effector in the MAPK/ERK pathway.

1. Materials:

-

Cell line of interest

-

Complete growth medium

-

This compound

-

Growth factor (e.g., EGF, FGF) for pathway stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Seed cells and allow them to adhere.

-

Starve the cells in serum-free medium for several hours to reduce basal pathway activity.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

3. Data Analysis:

-

Quantify the band intensities for phospho-ERK, total-ERK, and the loading control.

-

Normalize the phospho-ERK signal to the total-ERK signal and then to the loading control.

-

Compare the levels of phospho-ERK in treated versus untreated cells.

IV. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 48h |

| Cell Line A | Data to be determined |

| Cell Line B | Data to be determined |

| Cell Line C | Data to be determined |

Table 2: Effect of this compound on ERK Phosphorylation

| Treatment | Concentration (µM) | Normalized p-ERK/Total ERK Ratio |

| Vehicle Control | - | Data to be determined |

| This compound | Concentration 1 | Data to be determined |

| This compound | Concentration 2 | Data to be determined |

| This compound | Concentration 3 | Data to be determined |

Disclaimer: The information provided above is a generalized guide. All protocols and experimental designs will require specific optimization based on the properties of this compound and the biological systems being studied. The signaling pathway and proposed mechanism of action are purely hypothetical and serve as an example of how to approach the characterization of a novel compound.

Application Notes and Protocols for MLS000536924 (CID-1067700)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000536924, also identified as CID-1067700 and ML-282, is a potent and selective pan-GTPase inhibitor. It functions as a competitive inhibitor of Ras-related in brain 7 (Rab7) GTPase, a key regulator of endo-lysosomal trafficking. By binding to the nucleotide-binding pocket of Rab7, this compound effectively blocks its function, making it a valuable tool for studying cellular processes regulated by Rab7 and for investigating its potential as a therapeutic target in various diseases, including lupus.[1][2][3][4]

Chemical Properties

| Property | Value |

| Synonyms | CID-1067700, ML-282 |

| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |

| Molecular Weight | 390.5 g/mol [1] |

| Appearance | Crystalline solid[1] |

Recommended Solvent and Solubility

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . It is soluble in DMSO, though reported concentrations vary. For practical purposes, preparing a stock solution in the lower end of the reported solubility range is advisable to ensure complete dissolution.

Solubility Data:

| Solvent | Concentration | Reference |

| DMSO | 10 mg/mL | [1] |

| DMSO | 40 mg/mL | [5] |